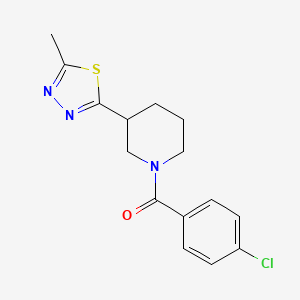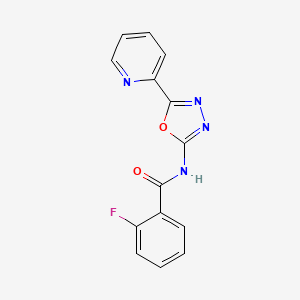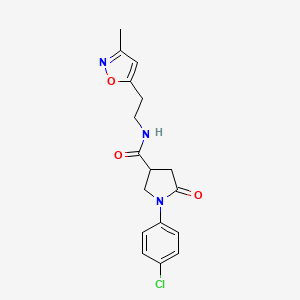![molecular formula C16H18N4O2 B2656809 N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415584-38-0](/img/structure/B2656809.png)
N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MPTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTQ has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research purposes.
作用机制
The mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of various enzymes involved in these pathways, including tyrosine kinases and phosphatases.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related conditions. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the primary advantages of using N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments is its potential for use in cancer research. This compound has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has been found to possess a range of other beneficial properties, including anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that effectively target its specific effects.
未来方向
There are several potential future directions for the study of N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of interest is in the development of new cancer treatments based on this compound's ability to inhibit the growth of cancer cells. Additionally, this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of ongoing research. Finally, this compound's antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various other conditions, including oxidative stress-related conditions and inflammatory disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic properties. While there are limitations to its use in lab experiments, this compound's potential for use in the development of new cancer treatments and the treatment of various other conditions make it a promising candidate for ongoing research.
合成方法
N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 2-methoxypyridine-3-carboxaldehyde with 2-amino-3-cyanopyridine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
科学研究应用
N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where this compound has been found to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
属性
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-16-11(5-4-8-17-16)9-18-15(21)14-12-6-2-3-7-13(12)19-10-20-14/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQKUUAVCQURCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2656726.png)


![1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2656731.png)
![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)

![4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2656736.png)
![Potassium pyrido[2,3-b]pyrazine-8-carboxylate](/img/structure/B2656739.png)

![N-(3,4-difluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2656742.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2656744.png)
![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)
![methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2656748.png)
